methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
Overview
Description
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by its unique structure, which includes a quinazoline core with two oxo groups at positions 2 and 4, and a methyl ester group attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with esters or amides. One common method involves the reaction of methyl anthranilate with carbonyldiimidazole (CDI) in toluene under reflux conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline diones with additional oxo groups, while reduction can produce hydroxyquinazolines.
Scientific Research Applications
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is no exception. It has been investigated for its ability to inhibit certain enzymes and proteins involved in disease pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of non-structural protein 5B (NS5B) polymerase, an enzyme crucial for the replication of the hepatitis C virus . The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of viral RNA. This inhibition is thought to be mediated by the chelation of metal ions in the enzyme’s catalytic center.
Comparison with Similar Compounds
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can be compared with other quinazoline derivatives, such as:
3-Hydroxyquinazoline-2,4(1H,3H)-dione: This compound also has a quinazoline core with oxo groups at positions 2 and 4, but with a hydroxyl group at position 3.
N-(4-Cyanophenyl)-2-(3-hydroxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: This derivative has a similar structure but with a cyanophenyl group attached to the nitrogen at position 1.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(2,4-dioxoquinazolin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-8-5-3-2-4-7(8)10(15)12-11(13)16/h2-5H,6H2,1H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKYCMBEUPBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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